molecular formula C12H14FNO2 B13212410 Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13212410
M. Wt: 223.24 g/mol
InChI Key: CLJCXBWIPVLHPU-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom at the fourth position, a methyl group at the fifth position, and an ethyl ester group at the second position of the indole ring, making it a unique and interesting molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives:

    Similar Compounds: 4-fluoroindole, 5-methylindole, and ethyl indole-2-carboxylate.

    Uniqueness: The presence of both fluorine and methyl groups, along with the ethyl ester, makes this compound unique.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)10-6-8-9(14-10)5-4-7(2)11(8)13/h4-5,10,14H,3,6H2,1-2H3

InChI Key

CLJCXBWIPVLHPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=CC(=C2F)C

Origin of Product

United States

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